5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzene-1-sulfonohydrazide
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Overview
Description
5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide is a complex organic compound known for its unique chemical structure and properties This compound features a combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, along with a methoxy and methylbenzene sulfonohydrazide moiety
Preparation Methods
The synthesis of 5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyridine ring:
Sulfonation and hydrazide formation: The attachment of the sulfonohydrazide group to the benzene ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Substitution reactions: Due to the presence of halogens (bromine and chlorine), the compound can undergo nucleophilic substitution reactions.
Oxidation and reduction: The sulfonohydrazide group can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The trifluoromethyl and halogen groups enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The sulfonohydrazide moiety may also play a role in its biological activity by interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar compounds include:
5-bromo-2-chloropyridine: Shares the pyridine ring with halogen substituents but lacks the sulfonohydrazide and methoxy groups.
2-bromo-5-(trifluoromethyl)pyridine: Contains the trifluoromethyl group but differs in the position of the bromine atom and lacks the sulfonohydrazide moiety.
Properties
IUPAC Name |
5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClF3N3O3S/c1-22(13-10(16)5-8(7-20-13)14(17,18)19)21-26(23,24)12-6-9(15)3-4-11(12)25-2/h3-7,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHCRFNBLMAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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